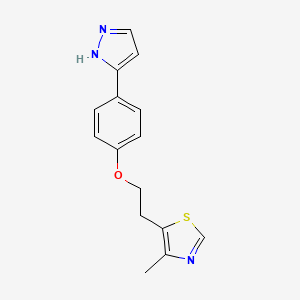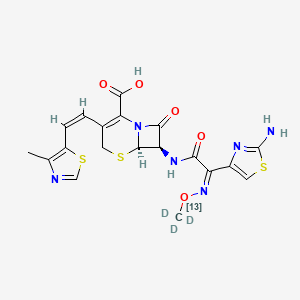
(S)-Imlunestrant tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Imlunestrant tosylate is a chemical compound that belongs to the class of tosylates. Tosylates are esters or salts of toluenesulfonic acid and are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. The this compound is specifically the tosylate salt of (S)-Imlunestrant, which is an enantiomerically pure form of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (S)-Imlunestrant tosylate typically involves the tosylation of (S)-Imlunestrant. This process can be carried out by reacting (S)-Imlunestrant with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an organic solvent like dichloromethane. The general reaction scheme is as follows: [ \text{(S)-Imlunestrant} + \text{TsCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Imlunestrant tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of (S)-Imlunestrant.
Elimination Reactions: The major products are alkenes formed by the elimination of the tosylate group.
Aplicaciones Científicas De Investigación
(S)-Imlunestrant tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Imlunestrant tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparación Con Compuestos Similares
Mesylates: Esters or salts of methanesulfonic acid, used similarly to tosylates in organic synthesis.
Brosylates: Esters or salts of p-bromobenzenesulfonic acid, also used as leaving groups in nucleophilic substitution reactions.
Uniqueness: (S)-Imlunestrant tosylate is unique due to its specific enantiomeric form and its application in the synthesis of enantiomerically pure compounds. The tosylate group provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C36H32F4N2O6S |
|---|---|
Peso molecular |
696.7 g/mol |
Nombre IUPAC |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
Clave InChI |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

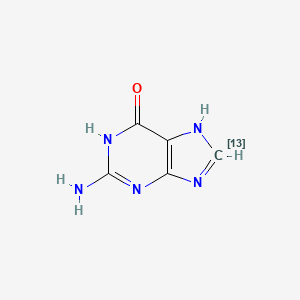
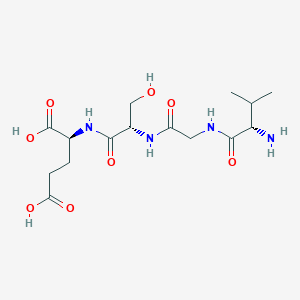

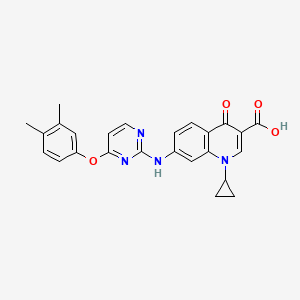
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
